molecular formula C5H10N2O7P2 B126256 [1-ヒドロキシ-1-ホスホノ-2-(2,4,5-トリ重水素イミダゾール-1-イル)エチル]ホスホン酸 CAS No. 1134798-26-7

[1-ヒドロキシ-1-ホスホノ-2-(2,4,5-トリ重水素イミダゾール-1-イル)エチル]ホスホン酸

カタログ番号: B126256
CAS番号: 1134798-26-7
分子量: 275.11 g/mol
InChIキー: XRASPMIURGNCCH-KYKRLZBASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zoledronic-d3 Acid: is a synthetic compound characterized by the presence of phosphonic acid groups and a deuterated imidazole ring

科学的研究の応用

Treatment of Osteoporosis

Zoledronic acid is widely recognized for its efficacy in treating osteoporosis, particularly in postmenopausal women and men at risk of fractures. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD).

Case Study: Efficacy with Calcium and Vitamin D3
A study involving 240 elderly patients with osteoporotic hip fractures demonstrated that an annual infusion of zoledronic acid (5 mg) combined with calcium carbonate and vitamin D3 significantly improved bone density and reduced pain compared to a control group receiving only calcium and vitamin D3. The observation group showed enhanced markers of bone metabolism and quality of life over one year .

Treatment GroupBone Density ImprovementPain ReductionQuality of Life Score Increase
Control (Calcium + Vitamin D3)ModerateModerateModerate
Observation (ZOL + Calcium + Vitamin D3)SignificantSignificantSignificant

Management of Bone Metastases

Zoledronic acid is employed in managing hypercalcemia of malignancy and preventing skeletal-related events in patients with bone metastases from solid tumors. It reduces the incidence of skeletal complications associated with cancer.

Research Findings
A study indicated that ZOL effectively inhibits tumor-induced osteolysis and enhances survival rates in patients with metastatic breast cancer. The drug's mechanism involves promoting apoptosis in cancer cells while inhibiting angiogenesis .

Treatment of Multiple Myeloma

In patients with multiple myeloma, zoledronic acid plays a critical role in reducing skeletal-related events and improving overall survival rates. It is often used as part of a combination therapy.

Clinical Insights
Research has shown that ZOL administration leads to significant reductions in pain levels and improvements in quality of life for multiple myeloma patients undergoing treatment .

Innovative Drug Delivery Systems

Recent advancements have explored the use of nanotechnology to enhance the delivery and efficacy of zoledronic acid. For instance, ZOL-loaded nanoparticles have been developed to target osteosarcoma cells specifically.

Study Overview: Nanoparticle Delivery
A study demonstrated that HA-PEG-nHA-ZOL nanoparticles effectively inhibited the proliferation of osteosarcoma cell lines while showing low cytotoxicity to normal cells. This innovative approach aims to minimize side effects while maximizing therapeutic outcomes .

Synergistic Effects with Other Compounds

Combining zoledronic acid with other agents, such as vitamin D3 or graphene oxide, has shown promising results in enhancing its therapeutic effects.

Graphene Oxide Conjugation Study
Research indicated that conjugating ZOL with graphene oxide improved drug delivery efficiency and enhanced its anti-cancer effects on breast cancer cells (MCF-7). The study suggested that this combination could significantly reduce cell viability compared to ZOL alone .

Safety Profile and Side Effects

While zoledronic acid is generally well-tolerated, it can cause acute phase reactions (APRs) such as fever, myalgia, and fatigue after infusion. Studies have shown that these side effects tend to diminish after subsequent doses .

Side EffectIncidence Rate After First DoseIncidence Rate After Second Dose
Fever51.2%12.3%
Myalgia35.7%Reduced

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Zoledronic-d3 Acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated imidazole and phosphonic acid derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

化学反応の分析

Types of Reactions:

    Oxidation: Zoledronic-d3 Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce various substituted imidazole compounds.

作用機序

The mechanism of action of Zoledronic-d3 Acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, while the imidazole ring may interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

    [1-Hydroxy-1-phosphono-2-(imidazol-1-yl)ethyl]phosphonic acid: This compound lacks the deuterium atoms present in Zoledronic-d3 Acid.

    [1-Hydroxy-1-phosphono-2-(benzimidazol-1-yl)ethyl]phosphonic acid: This compound features a benzimidazole ring instead of an imidazole ring.

Uniqueness: The presence of deuterium atoms in Zoledronic-d3 Acid distinguishes it from similar compounds. Deuterium can influence the compound’s chemical and physical properties, potentially enhancing its stability and altering its reactivity.

生物活性

Zoledronic acid (ZOL), a third-generation nitrogen-containing bisphosphonate, is primarily utilized for treating conditions associated with bone resorption, including osteoporosis and malignancy-associated hypercalcemia. This article delves into the biological activity of Zoledronic-d3 acid, examining its mechanisms of action, clinical efficacy, and potential applications in cancer treatment.

Zoledronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in the bone matrix, and upon osteoclast activity, it is released and taken up by these cells. This leads to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the prenylation of small GTPases such as Ras. The inhibition results in reduced osteoclast function and subsequent decrease in bone turnover markers like beta-C-terminal telopeptides (β-CTx) and alkaline phosphatase (ALP) .

Biological Activity in Cancer Treatment

Recent studies have highlighted ZOL's antiproliferative effects on various cancer cell lines. For instance, ZOL has demonstrated significant growth inhibition and induction of apoptosis in pancreatic cancer cells (BxPC-3, CFPAC-1, PANC-1) through the activation of caspase-9 and poly(ADP-ribose) polymerase (PARP) pathways . The compound interferes with key signaling pathways associated with cancer cell survival, notably the p21 ras/Raf1/MEK/ERK1-2 pathway .

Table 1: Summary of Biological Activities of Zoledronic Acid

Biological Activity Effect Cell Type
AntiproliferativeGrowth inhibitionPancreatic cancer cells
Induction of ApoptosisActivation of caspase-9Pancreatic cancer cells
Inhibition of Signaling PathwaysDownregulation of p21 rasPancreatic cancer cells
Bone Density ImprovementIncreased bone mineral densityOsteoporosis patients

Clinical Efficacy in Osteoporosis

In clinical settings, ZOL has been shown to enhance bone mineral density (BMD) significantly in patients with osteoporosis. A study involving 660 postmenopausal women indicated that ZOL treatment resulted in a lower incidence of clinical fractures compared to placebo over a three-year period . The results demonstrated a significant increase in BMD at critical sites such as the femoral neck and total hip .

Table 2: Clinical Outcomes of Zoledronic Acid in Osteoporosis

Outcome Measure ZOL Group Placebo Group Statistical Significance
Incidence of Clinical FracturesLowerHigherP < 0.05
Bone Mineral Density (BMD)IncreasedNo significant changeP < 0.05
Quality of Life ScoresHigherLowerP < 0.05

Case Studies and Research Findings

A recent cohort study assessed the efficacy of ZOL combined with calcium carbonate and vitamin D3 in treating osteoporosis post-percutaneous kyphoplasty. The findings revealed that patients receiving ZOL exhibited significantly improved pain scores and quality of life metrics compared to those receiving standard treatment . Moreover, there were no significant differences in adverse reactions between groups, underscoring ZOL's safety profile .

特性

IUPAC Name

[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRASPMIURGNCCH-KYKRLZBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。